N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 3-chloro-4-methylphenyl group and a 3-cyano-6-ethoxyquinolin-4-yl moiety. Its structural complexity arises from the ethoxyquinoline ring, which introduces steric bulk and electronic effects due to the cyano and ethoxy substituents.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-3-32-20-6-7-23-21(13-20)24(18(14-27)15-28-23)30-10-8-17(9-11-30)25(31)29-19-5-4-16(2)22(26)12-19/h4-7,12-13,15,17H,3,8-11H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYJPJYCNQRMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The compound features a piperidine core substituted with various functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN4O2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1226456-52-5 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Preliminary investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Activity
A separate investigation published in Pharmaceutical Biology assessed the antimicrobial effects of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL, highlighting its potential utility in combating bacterial infections.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of ischemic stroke. The findings suggested a reduction in infarct size and improved neurological scores, supporting its role in neuroprotection.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a piperidine-4-carboxamide backbone with analogs but differs in substituent groups:
- Aryloxazole derivatives (): These compounds replace the quinoline moiety with aryloxazole rings. For example, the 2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl group in introduces a methoxy substituent, which may enhance solubility compared to the ethoxy group in the target compound .
- Pyrimidine-based analogs (): The compound N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide substitutes the quinoline with a phenoxypyrimidine group, altering electronic properties and binding affinity .
Pharmacological Implications
- HCV Inhibition: Aryloxazole derivatives in –2 target HCV entry, suggesting that the quinoline-based compound may share similar antiviral mechanisms if the quinoline moiety interacts with viral envelope proteins .
- Pain Modulation : Analogs like MCC14 () and compound 8c () target mu-opioid and chemokine receptors. The ethoxy group in the target compound may enhance blood-brain barrier penetration compared to polar carbamoylbenzyl groups in MCC14 .
- The cyano group in the target compound could mimic nitrile warheads in protease inhibitors .
Key Research Findings
Electronic Effects: The cyano group in the target compound’s quinoline ring may increase electrophilicity, enhancing interactions with nucleophilic residues in biological targets compared to methoxy or trifluoromethyl substituents in –2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
